molecular formula C19H20N2O7 B14958603 N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycylglycine

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycylglycine

Cat. No.: B14958603
M. Wt: 388.4 g/mol
InChI Key: KEQPVXKUICLYQV-UHFFFAOYSA-N
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Description

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycylglycine is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a benzo[c]chromen moiety linked to a glycylglycine residue through an oxyacetyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycylglycine typically involves multiple steps:

    Formation of the benzo[c]chromen core: The benzo[c]chromen core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the oxyacetyl group: The oxyacetyl group can be introduced by reacting the benzo[c]chromen core with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine.

    Coupling with glycylglycine: The final step involves coupling the oxyacetylated benzo[c]chromen intermediate with glycylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of the benzo[c]chromen moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the benzo[c]chromen core, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides, nucleophilic reagents like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated benzo[c]chromen moieties.

    Substitution: Substituted derivatives with various functional groups attached to the benzo[c]chromen core.

Scientific Research Applications

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycylglycine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent, antioxidant, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various cellular signaling pathways, such as those involved in inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycylglycine can be compared with other similar compounds, such as:

    N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycine: This compound lacks the additional glycyl residue, making it less complex.

    N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}alanine: This compound has an alanine residue instead of glycylglycine, which may alter its biological activity.

    N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}serine: This compound contains a serine residue, potentially affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O7

Molecular Weight

388.4 g/mol

IUPAC Name

2-[[2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C19H20N2O7/c22-16(21-9-18(24)25)8-20-17(23)10-27-11-5-6-13-12-3-1-2-4-14(12)19(26)28-15(13)7-11/h5-7H,1-4,8-10H2,(H,20,23)(H,21,22)(H,24,25)

InChI Key

KEQPVXKUICLYQV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NCC(=O)NCC(=O)O)OC2=O

Origin of Product

United States

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